

ATP2A3 gene expression in different tissues

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An In-depth Technical Guide to ATP2A3 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP2A3 gene encodes for the sarco/endoplasmic reticulum Ca²⁺-ATPase 3 (SERCA3), a critical intracellular pump responsible for transporting calcium ions (Ca²⁺) from the cytosol into the sarcoplasmic or endoplasmic reticulum. This process is fundamental for maintaining calcium homeostasis, which is essential for a myriad of cellular processes, including signal transduction, muscle contraction, and cell proliferation. Dysregulation of ATP2A3 expression and SERCA3 function has been implicated in several pathologies, making it a gene of significant interest in both basic research and therapeutic development. This guide provides a comprehensive overview of ATP2A3 gene expression across various tissues, details common experimental protocols for its study, and visualizes key pathways and workflows.

ATP2A3 Gene Expression Across Tissues

The expression of the ATP2A3 gene is highly variable across different human tissues. It is predominantly found in hematopoietic and lymphoid tissues, as well as in epithelial cells of the gastrointestinal tract and endothelial cells.

Table 1: Quantitative Expression of ATP2A3 in Human Tissues

Tissue	Expression Level (Normalized Units)	Key Cell Types
Spleen	High	Lymphoid cells, Hematopoietic cells
Small Intestine	High	Enterocytes, Goblet cells
Colon	High	Colonocytes
Lung	Moderate	Epithelial cells, Endothelial cells
Pancreas	Moderate	Acinar cells, Ductal cells
Testis	Moderate	Sertoli cells, Leydig cells
Ovary	Low	Granulosa cells, Theca cells
Brain	Low	Neurons, Glial cells
Heart	Low	Cardiomyocytes
Skeletal Muscle	Very Low	Myocytes
Liver	Very Low	Hepatocytes

Data is a representative summary compiled from various publicly available expression databases.

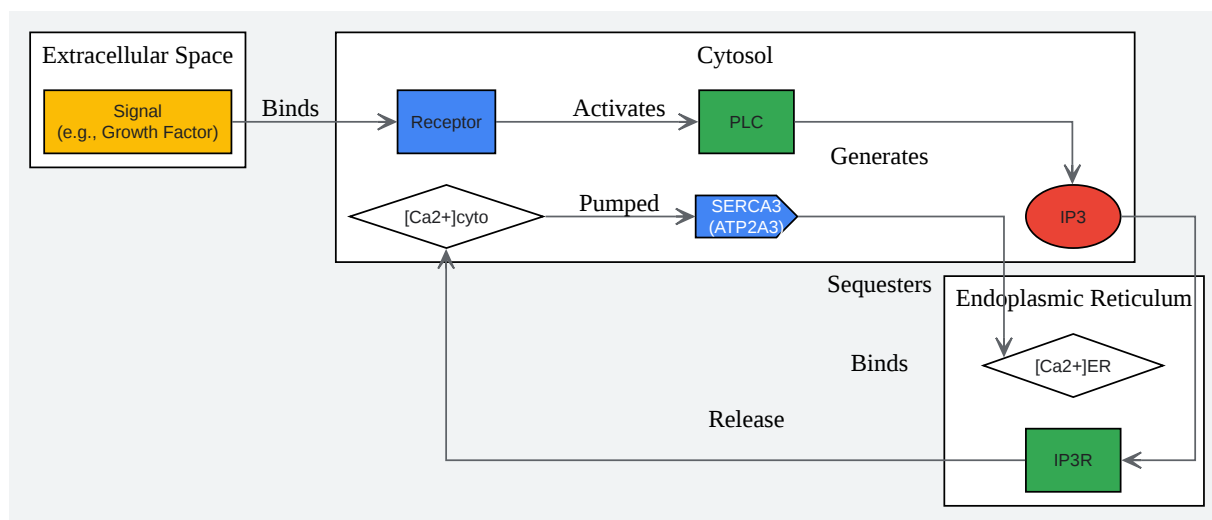
Functional Role and Signaling Pathways

SERCA3 plays a crucial role in maintaining low cytosolic Ca^{2+} concentrations. Its activity is particularly important in non-muscle cells for modulating intracellular calcium signaling cascades.

Calcium Signaling Pathway

The diagram below illustrates the central role of SERCA3 in the regulation of intracellular calcium levels. Upon stimulation by various signals (e.g., growth factors, neurotransmitters), phospholipase C (PLC) is activated, leading to the generation of inositol trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, causing the

release of Ca^{2+} into the cytosol. SERCA3 actively pumps this Ca^{2+} back into the ER, thus terminating the signal and restoring the resting state.



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Caption: Role of SERCA3 in intracellular calcium signaling.

Experimental Protocols for Studying ATP2A3 Expression

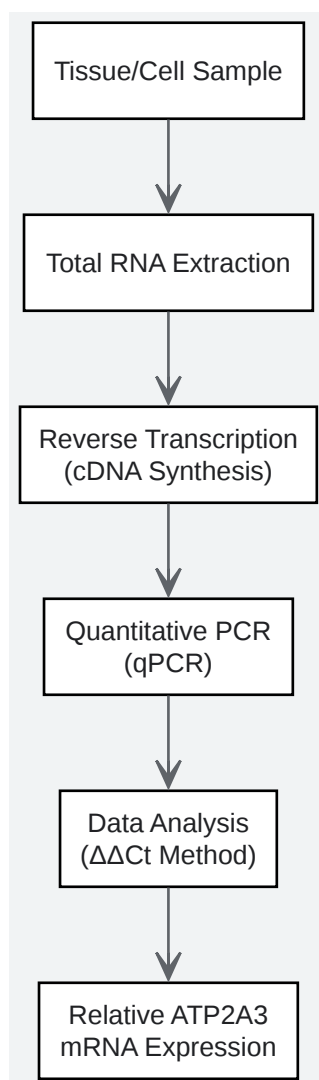
The following sections detail standard methodologies for the quantification of ATP2A3 mRNA and SERCA3 protein levels.

Quantitative Real-Time PCR (qPCR) for ATP2A3 mRNA

qPCR is a sensitive method to measure the abundance of ATP2A3 transcripts.

Protocol:

- RNA Extraction: Isolate total RNA from tissue or cell samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ATP2A3, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).
 - Forward Primer Example: 5'-GCT GAG GAG GAG AAG GAG AA -3'
 - Reverse Primer Example: 5'-GCT GGT GGC TGA TGA TGA T -3'
- Data Analysis: Run the qPCR reaction on a real-time PCR system. Determine the cycle threshold (Ct) values and calculate the relative expression of ATP2A3 using the $\Delta\Delta C_t$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).



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Caption: Workflow for quantifying ATP2A3 mRNA via qPCR.

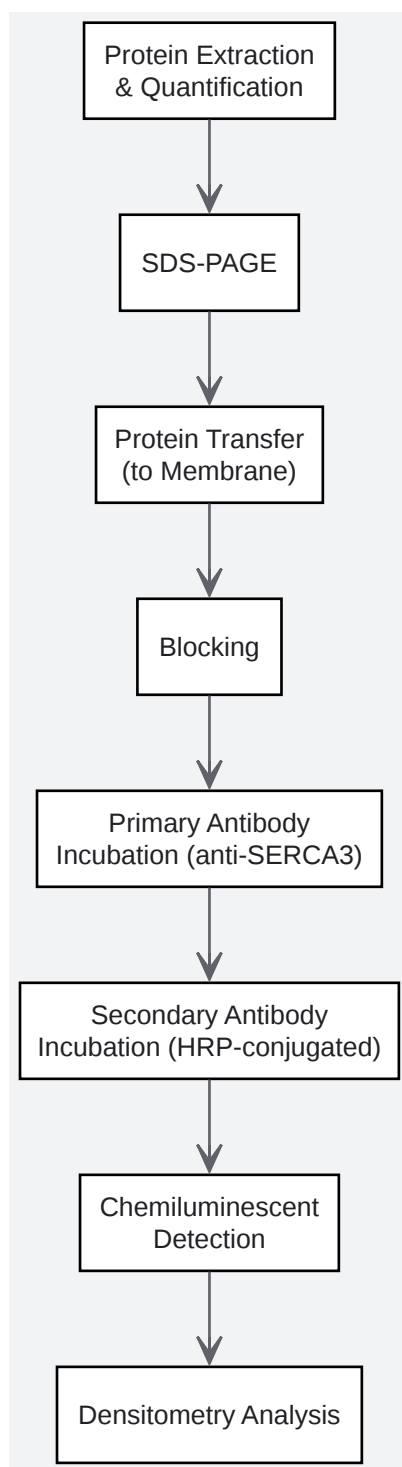
Western Blotting for SERCA3 Protein

Western blotting allows for the detection and quantification of the SERCA3 protein.

Protocol:

- **Protein Extraction:** Lyse tissue or cell samples in RIPA buffer supplemented with protease inhibitors to extract total protein.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for SERCA3 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).



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Caption: Western blotting workflow for SERCA3 protein detection.

Immunohistochemistry (IHC) for SERCA3 Localization

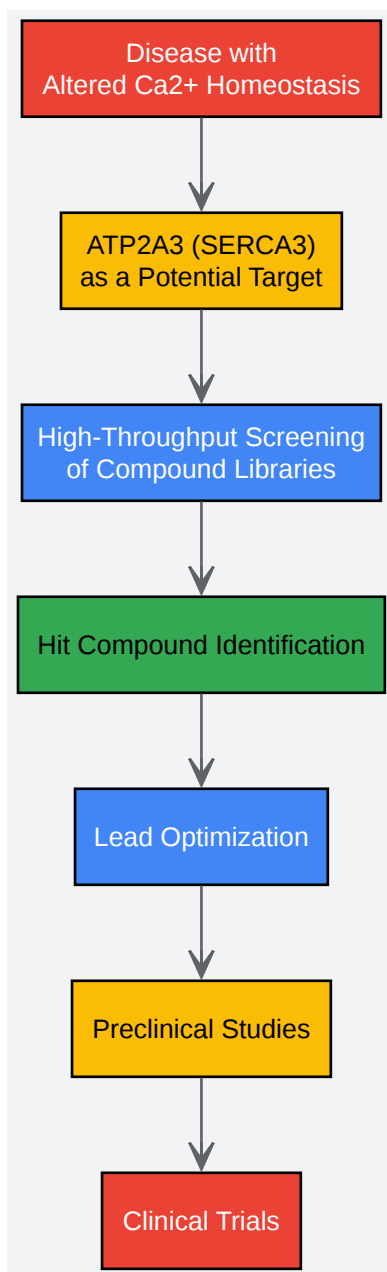
IHC is used to visualize the spatial distribution of the SERCA3 protein within a tissue.

Protocol:

- Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 μm thick sections and mount them on charged glass slides.
- Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Immunostaining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific antibody binding with a protein block solution.
 - Incubate the sections with a primary antibody against SERCA3.
 - Apply a polymer-based HRP-conjugated secondary antibody.
 - Add a chromogen substrate (e.g., DAB) to develop the color.
- Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
- Imaging: Dehydrate, clear, and mount the slides with a coverslip. Image the stained sections using a bright-field microscope.

ATP2A3 in Drug Development

The role of SERCA3 in calcium homeostasis makes it a potential target for therapeutic intervention in various diseases. For instance, altered SERCA3 expression has been observed in certain cancers and cardiovascular conditions. The development of small molecules that can modulate SERCA3 activity is an active area of research. High-throughput screening assays are often employed to identify such compounds.



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Caption: Logical flow for ATP2A3-targeted drug discovery.

Conclusion

This technical guide provides a foundational understanding of ATP2A3 gene expression, its functional importance, and the methodologies used for its investigation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development who are interested in the role of calcium signaling and SERCA pumps in health

and disease. Further research into the nuanced regulation of ATP2A3 will undoubtedly uncover new therapeutic opportunities.

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